3-Hydroxymethyl-6-iodo 1H-indazole
Overview
Description
3-Hydroxymethyl-6-iodo 1H-indazole is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl-6-iodo 1H-indazole typically involves the introduction of the hydroxymethyl and iodine groups onto the indazole core. One common method is the iodination of 1H-indazole followed by hydroxymethylation. The iodination can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The hydroxymethylation can be carried out using formaldehyde or paraformaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxymethyl-6-iodo 1H-indazole can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide, potassium cyanide, or organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed
Oxidation: 3-Carboxy-6-iodo 1H-indazole.
Reduction: 3-Hydroxymethyl-1H-indazole.
Substitution: 3-Hydroxymethyl-6-azido 1H-indazole or 3-Hydroxymethyl-6-cyano 1H-indazole.
Scientific Research Applications
3-Hydroxymethyl-6-iodo 1H-indazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: It is used in studies to understand the structure-activity relationship of indazole derivatives and their interactions with biological targets.
Medicine: The compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl-6-iodo 1H-indazole involves its interaction with specific molecular targets in the body. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxymethyl-1H-indazole: Lacks the iodine substituent, which may result in different biological activities.
6-Iodo-1H-indazole: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
3-Methyl-6-iodo 1H-indazole: The methyl group instead of the hydroxymethyl group can alter the compound’s hydrophilicity and biological interactions.
Uniqueness
3-Hydroxymethyl-6-iodo 1H-indazole is unique due to the presence of both hydroxymethyl and iodine substituents, which can synergistically enhance its biological activity and specificity. The combination of these functional groups allows for versatile chemical modifications and the exploration of diverse biological applications.
Properties
IUPAC Name |
(6-iodo-2H-indazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXVYZFEKJBRFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.